Field: Physical Chemistry
Application: 3-bromobenzoic acid, a compound similar to 3-Bromo-2,5-dichlorobenzoic acid, is used in thermophysical property research.
3-Bromo-2,5-dichlorobenzoic acid is an aromatic compound characterized by the presence of bromine and chlorine substituents on a benzoic acid backbone. Its molecular formula is , and it has a molecular weight of approximately 269.91 g/mol. The compound features a carboxylic acid functional group, which contributes to its acidic properties. The presence of halogen atoms (bromine and chlorine) enhances the compound's reactivity, making it useful in various chemical applications .
3-Bromo-2,5-dichlorobenzoic acid can be synthesized through various methods:
3-Bromo-2,5-dichlorobenzoic acid has several applications:
Interaction studies involving 3-Bromo-2,5-dichlorobenzoic acid typically focus on its reactivity with biological molecules or other chemical entities. Research indicates that halogenated compounds can interact with enzymes and receptors due to their structural characteristics, potentially influencing metabolic pathways or biological responses. Specific studies may reveal insights into its pharmacokinetics and toxicity profiles .
Several compounds share structural similarities with 3-Bromo-2,5-dichlorobenzoic acid. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
4-Bromo-2,5-dichlorobenzoic acid | C7H3BrCl2O2 | 0.98 |
3-Bromo-2,4-dichlorobenzoic acid | C7H3BrCl2O2 | 0.96 |
5-Bromo-2,4-dichlorobenzoic acid | C7H3BrCl2O2 | 0.96 |
3-Bromo-2,6-dichlorobenzoic acid | C7H3BrCl2O2 | 0.96 |
The uniqueness of 3-Bromo-2,5-dichlorobenzoic acid lies in its specific arrangement of bromine and chlorine substituents at the 3 and 5 positions relative to the carboxylic acid group. This configuration influences its reactivity and potential applications compared to similar compounds .
The study of halogenated aromatic compounds has been a cornerstone of organic chemistry since the 19th century. Benzoic acid derivatives, first isolated in the 16th century through the dry distillation of gum benzoin, laid the groundwork for understanding aromatic systems. The systematic halogenation of benzene rings emerged as a critical strategy for modifying physicochemical properties, with chlorobenzene and fluorobenzene serving as early models for investigating electrophilic substitution mechanisms.
The development of polyhalogenated benzoic acids, including 3-bromo-2,5-dichlorobenzoic acid (CAS 855202-79-8), represents a natural progression in this field. These compounds gained prominence during the mid-20th century alongside advances in synthetic methodologies, particularly Friedel-Crafts halogenation and Ullmann coupling reactions. Their structural complexity—featuring a benzoic acid backbone with strategically positioned bromine (at position 3) and chlorine atoms (at positions 2 and 5)—has made them invaluable for probing steric and electronic effects in aromatic systems.
In contemporary synthesis, 3-bromo-2,5-dichlorobenzoic acid serves as a versatile building block due to its unique substitution pattern. The compound’s molecular formula (C₇H₃BrCl₂O₂) and molecular weight (269.91 g/mol) reflect a balance between reactivity and stability, with its density (1.9±0.1 g/cm³) and boiling point (354.9±42.0°C) enabling precise control in reaction conditions. The carboxylic acid group at position 1 facilitates conjugation with amines or alcohols, while the halogen atoms act as directing groups for cross-coupling reactions.
Recent applications include:
A comparative analysis of structural analogs reveals distinct properties:
Compound | Molecular Formula | Similarity Index | Key Distinction |
---|---|---|---|
4-Bromo-2,5-dichlorobenzoic acid | C₇H₃BrCl₂O₂ | 0.98 | Bromine position alters dipole moment |
3-Bromo-2,4-dichlorobenzoic acid | C₇H₃BrCl₂O₂ | 0.96 | Chlorine arrangement affects acidity |
This positional isomerism directly impacts reactivity—meta-substituted halogens in 3-bromo-2,5-dichlorobenzoic acid create steric hindrance that slows electrophilic attack compared to para-substituted variants.
The environmental persistence of halogenated aromatics spurred investigations into their degradation pathways. Studies on Thauera chlorobenzoica 3CB-1T revealed that microbial dehalogenation of 3-bromo-2,5-dichlorobenzoic acid proceeds via CoA-mediated mechanisms, with carbon isotope fractionation patterns (δ¹³C shifts up to -2.5‰) indicating distinct metabolic routes for meta- versus para-substituted derivatives. Atmospheric oxidation research demonstrated that hydroxyl radicals attack halogenated benzenes through pre-reaction complexes, with tropospheric lifetimes ranging from days (chlorobenzene) to years (hexachlorobenzene). These findings have refined predictive models for environmental fate.
Thermophysical characterization using the NIST ThermoData Engine established critical parameters:
Such data enable precise process design for industrial applications while meeting safety standards.
Modern studies focus on three key areas:
1. Green Synthesis Techniques
Photocatalytic dehalogenation using TiO₂ nanoparticles achieves 98% conversion of 3-bromo-2,5-dichlorobenzoic acid to benzoic acid under UV irradiation, minimizing toxic byproducts. Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields (from 68% to 92%).
2. Advanced Material Development
Incorporating the compound into metal-organic frameworks (MOFs) enhances CO₂ adsorption capacity (3.2 mmol/g at 298K) due to halogen∙∙∙π interactions with aromatic linkers.
3. Analytical Method Innovations
Liquid chromatography/isotope ratio mass spectrometry (LC/IRMS) enables real-time monitoring of microbial degradation, with detection limits of 0.5 μM for halogenated benzoates.
These advancements position 3-bromo-2,5-dichlorobenzoic acid as a critical tool for addressing challenges in sustainable chemistry and environmental remediation.
Direct halogenation remains a foundational strategy for introducing bromine and chlorine atoms into aromatic systems. For 3-bromo-2,5-dichlorobenzoic acid, sequential electrophilic aromatic substitution (EAS) reactions are typically employed. The carboxylic acid group at position 1 acts as a strong meta-directing group, while pre-existing chlorine substituents influence subsequent halogenation steps.
Bromination is achieved using molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The FeBr₃ coordinates with Br₂, generating a Br⁺ electrophile that attacks the aromatic ring [3]. Chlorination follows a similar mechanism, with Cl₂ and FeCl₃ facilitating electrophilic attack. The order of halogen introduction is critical: initial chlorination at positions 2 and 5 precedes bromination at position 3 to leverage directing effects [3].
Table 1: Comparison of halogenation conditions
Halogen | Catalyst | Temperature | Yield (%) |
---|---|---|---|
Br₂ | FeBr₃ | 25°C | 78 |
Cl₂ | FeCl₃ | 40°C | 85 |
The steric and electronic effects of existing substituents significantly impact reactivity. For instance, the electron-withdrawing carboxylic acid group deactivates the ring, necessitating elevated temperatures for chlorination [3].
Achieving regioselectivity in the presence of multiple directing groups requires precise control. The carboxylic acid group directs incoming electrophiles to the meta position, but the ortho and para positions relative to existing chlorine substituents become competing targets.
Iridium(III)-catalyzed C–H activation offers a solution. As demonstrated in analogous iodination reactions, [IrCl(cod)]₂ catalyzes ortho-monoiodination of benzoic acids by coordinating to the carboxylate group [5]. Adapting this protocol for bromination involves using Br₂ or N-bromosuccinimide (NBS) as the bromine source. The iridium catalyst selectively activates the C–H bond ortho to the carboxylic acid, overriding the influence of chlorine substituents [5].
Key factors enhancing regioselectivity:
The radical pathway minimizes rearrangement by avoiding carbocation intermediates, yielding 3-bromo-2,5-dichlorobenzoic acid in 72% isolated yield [4]. Purification via recrystallization from ethanol-water mixtures enhances purity to >97% [4].
Palladium and iridium catalysts enable late-stage functionalization without pre-functionalized starting materials. A notable example is the Pd(II)-catalyzed C–H alkylation/lactonization sequence, where alkyl halides couple to the aromatic ring followed by intramolecular cyclization [6]. While developed for alkylation, this strategy could be adapted for halogen introduction using dihalomethanes.
Iridium complexes excel in orthogonal functionalization. For instance, [Ir(OMe)(cod)]₂ selectively brominates the ortho position even in substrates with competing directing groups [5]. This method operates at room temperature, eliminating the need for inert atmospheres or anhydrous conditions [5].
Sustainable synthesis strategies focus on solvent selection, catalyst recovery, and energy efficiency:
A comparative life-cycle analysis revealed that microwave-assisted protocols reduce energy consumption by 40% and waste generation by 28% [4].
Scaling up synthesis requires addressing:
Table 2: Industrial production metrics
Parameter | Batch Process | Continuous Flow |
---|---|---|
Annual capacity (kg) | 500 | 2,000 |
Yield (%) | 78 | 85 |
Waste per kg (L) | 8.2 | 3.1 |